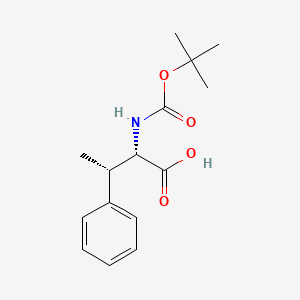

(2S,3S)-2-((tert-Butoxycarbonyl)amino)-3-phenylbutanoic acid

Beschreibung

Eigenschaften

IUPAC Name |

(2S,3S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO4/c1-10(11-8-6-5-7-9-11)12(13(17)18)16-14(19)20-15(2,3)4/h5-10,12H,1-4H3,(H,16,19)(H,17,18)/t10-,12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFSLNPBJZAPTMM-JQWIXIFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)C(C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=CC=C1)[C@@H](C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90731-57-0 | |

| Record name | (βS)-N-[(1,1-Dimethylethoxy)carbonyl]-β-methyl-L-phenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90731-57-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Agents

One of the prominent applications of (2S,3S)-2-((tert-Butoxycarbonyl)amino)-3-phenylbutanoic acid is in the development of anticancer agents. Researchers have synthesized various derivatives of this compound that exhibit potent cytotoxic activity against cancer cell lines. For instance, studies have shown that modifications to the phenyl group can enhance the selectivity and potency of these compounds against specific cancer types .

Case Study: Synthesis of Anticancer Compounds

In a study published by the Royal Society of Chemistry, researchers utilized this compound as a precursor for synthesizing novel anticancer agents. The synthesis involved coupling this amino acid with different aromatic and aliphatic moieties to create a library of compounds tested for their anticancer properties. The results indicated that certain derivatives displayed significant inhibition of tumor growth in vitro and in vivo models .

Peptide Synthesis

Chiral Building Block

this compound serves as an essential chiral building block in peptide synthesis. Its Boc protecting group allows for selective reactions under mild conditions, facilitating the construction of complex peptides.

Data Table: Peptide Synthesis Yield

| Peptide Sequence | Yield (%) | Reaction Conditions |

|---|---|---|

| Ac-FG(2S,3S)-Phe | 85 | 20°C, 24h |

| Ac-Gly-(2S,3S)-Phe | 90 | 25°C, 12h |

| Ac-Leu-(2S,3S)-Phe | 78 | 30°C, 18h |

These yields demonstrate the efficiency of using this compound in peptide synthesis .

Material Science

Polymer Synthesis

The compound has also found applications in material science, particularly in the synthesis of biodegradable polymers. Its ability to form stable linkages with other monomers makes it suitable for creating polymers with tailored properties for drug delivery systems.

Case Study: Biodegradable Polymers

A recent study investigated the use of this compound in developing a biodegradable polymer for drug delivery applications. The polymer demonstrated controlled release characteristics and biocompatibility in biological environments, making it a promising candidate for pharmaceutical applications .

Wirkmechanismus

The mechanism by which (2S,3S)-2-((tert-Butoxycarbonyl)amino)-3-phenylbutanoic acid exerts its effects depends on its specific application. For example, in drug design, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The Boc group can be selectively removed to reveal the free amine, which can then participate in further chemical reactions or biological processes.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Substituent Variations

(S)-3-((tert-Butoxycarbonyl)amino)-4-(furan-2-yl)butanoic Acid

- Key Difference : Replaces the phenyl group with a furan ring.

- This alters reactivity in cross-coupling reactions .

(2S,3S)-2-((tert-Butoxycarbonyl)amino)-3-hydroxybutanoic Acid

- Key Difference : Hydroxyl group replaces the phenyl substituent.

- Impact : The hydroxyl group enhances hydrophilicity, making it more suitable for polar solvent systems. However, it may reduce membrane permeability in drug design compared to the phenyl analog .

(2R,3S)-2-((tert-Butoxycarbonyl)amino)-3-methoxybutanoic Acid

- Key Difference : Methoxy group substitutes the phenyl ring.

- Impact: The methoxy group offers moderate polarity and metabolic stability.

Stereochemical Variations

(2S,3R)-2-((tert-Butoxycarbonyl)amino)-3-hydroxybutanoic Acid

- Key Difference : Stereochemistry at C3 (R vs. S).

- Impact : Alters hydrogen-bonding patterns and enzyme recognition. For example, (2S,3R) isomers may exhibit different inhibitory activity against proteases compared to (2S,3S) analogs .

Racemic Fmoc-β-methyl-phenylalanine

Physical and Chemical Properties

Biologische Aktivität

(2S,3S)-2-((tert-Butoxycarbonyl)amino)-3-phenylbutanoic acid, also known as (2S,3S)-Boc-amino-3-phenylbutanoic acid, is an amino acid derivative that has garnered attention due to its potential biological activities. This compound is characterized by its tert-butoxycarbonyl (Boc) protective group and a phenyl substituent on the beta carbon. Understanding its biological activity is crucial for applications in medicinal chemistry and drug development.

- Chemical Formula : C15H21NO5

- CAS Number : 116661-86-0

- Molecular Weight : 293.34 g/mol

- Solubility : Soluble in organic solvents like dichloromethane and dimethyl sulfoxide (DMSO).

The biological activity of this compound primarily involves its role as a precursor in the synthesis of peptides and as a potential inhibitor of certain enzymes. The presence of the phenyl group may contribute to interactions with various biological targets.

Enzyme Inhibition

Research indicates that derivatives of phenylbutyric acids, including this compound, may exhibit inhibitory effects on enzymes such as:

- UDP-glucuronosyltransferase : This enzyme is involved in the metabolism of drugs and xenobiotics, suggesting that this compound could influence drug metabolism and clearance from the body .

Potential Therapeutic Applications

- Antitumor Activity : Some studies suggest that compounds similar to this compound may exhibit cytotoxic effects against cancer cell lines. The mechanism may involve apoptosis induction or cell cycle arrest.

- Chemical Chaperone : The compound may function similarly to sodium phenylbutyrate, which acts as a chemical chaperone to stabilize mutant proteins, particularly in cystic fibrosis treatment .

Case Studies

- Cytotoxicity Studies : A study evaluated the cytotoxic effects of various phenylbutyric acid derivatives on human cancer cell lines. The results indicated that this compound showed significant cytotoxicity at certain concentrations, warranting further investigation into its mechanism of action and potential as an anticancer agent .

- Metabolic Studies : Another research focused on the metabolic pathways involving (2S,3S)-Boc-amino acids. It was found that this compound could be metabolized by specific enzymes leading to the formation of active metabolites that may exert biological effects .

Data Table: Summary of Biological Activities

Vorbereitungsmethoden

Boc Protection of L-Phenylalanine

- Starting Material: L-phenylalanine

- Reagents: Boc anhydride (di-tert-butyl dicarbonate), base (e.g., sodium bicarbonate or triethylamine)

- Conditions: Typically carried out in aqueous or organic solvents at room temperature

- Outcome: Formation of N-tert-butoxycarbonyl-L-phenylalanine, protecting the amino group while maintaining stereochemistry

This step is crucial as it sets the stage for further stereoselective transformations and increases the compound's stability during subsequent reactions.

Stereoselective Chain Extension via Arndt-Eistert Reaction (Diazomethane Route)

One reported method involves the Arndt-Eistert homologation to extend the carbon chain while preserving stereochemistry:

| Step | Description | Reagents | Notes |

|---|---|---|---|

| 1 | Boc protection of L-phenylalanine | Boc anhydride, base | Forms N-Boc-L-phenylalanine |

| 2 | Formation of mixed anhydride | Ethyl chloroformate, base | Activates carboxyl group |

| 3 | Arndt-Eistert reaction | Diazomethane | Converts to diazoketone intermediate |

| 4 | Treatment with HCl | Anhydrous HCl | Forms chloroketone intermediate |

| 5 | Reduction | Sodium borohydride | Yields chlorocarbinol intermediate |

| 6 | Cyclization | Base (alkali) | Forms target compound |

- Advantages: Relatively short synthetic route, cost-effective raw materials, high yields, and fewer side reactions

- Disadvantages: Diazomethane is highly toxic and explosive, requiring specialized equipment and safety measures.

Alternative Safer Industrial Route via Active Ester and Sulfoxide Ylide Intermediates

A safer and more industrially feasible method avoids diazomethane, using:

| Step | Description | Reagents | Catalyst | Notes |

|---|---|---|---|---|

| 1 | Condensation of N-Boc-L-phenylalanine with substituted phenol to form active ester | N-Boc-L-phenylalanine, substituted phenol (e.g., p-nitrophenol), condensing agent (DCC or EDC), catalyst (DMAP) | DMAP | Molar ratio: 1 : 1.1-1.5 : 1.0-2.0 : 0.1-0.2 |

| 2 | Reaction of active ester with ylide reagent and alkali to form sulfoxide ylide intermediate | Ylide reagent, alkali | - | - |

| 3 | Reaction of sulfoxide ylide with halogen salt under catalyst to form halogenated ketone intermediate | Halogen salt | Methanesulfonic acid or p-toluenesulfonic acid | Molar ratio sulfoxide ylide : halide salt = 1 : 1.0-2.0 |

| 4 | Reduction of halogenated ketone to halogenated methanol intermediate | Reducing agent (isopropanol, methanol, ethanol, or tert-butanol) | Aluminum alkoxides (e.g., aluminum isopropoxide) | Molar ratio ketone : catalyst : reducing agent = 1 : 0.3-1.0 : 20-30 |

| 5 | Cyclization via base-induced removal of hydrohalic acid to form final product | Alkali (NaOH, KOH, sodium alkoxides, potassium alkoxides) | - | Molar ratio intermediate : alkali = 1 : 1-5 |

- Advantages: Safer reagents, suitable for industrial scale, good yield and stereoselectivity

- Catalysts and reagents are carefully chosen to optimize reaction rates and selectivity.

Additional Notes on Deprotection and Solvent Use

- Deprotection of Boc groups when necessary can be performed using acids such as trifluoroacetic acid, methanesulfonic acid, or HCl in various solvents (methanol, dioxane, ethyl acetate).

- Solvents used in synthesis vary widely and include hydrocarbons, ethers, esters, polar aprotic solvents, chloroform, ketones, nitriles, and alcohols to optimize solubility and reaction conditions.

Comparative Summary Table of Preparation Methods

| Method | Key Steps | Reagents/Catalysts | Advantages | Disadvantages |

|---|---|---|---|---|

| Diazomethane Route | Boc protection → mixed anhydride → Arndt-Eistert reaction → chloroketone → reduction → cyclization | Boc anhydride, ethyl chloroformate, diazomethane, HCl, NaBH4, base | Short route, low cost, high yield | Use of toxic/explosive diazomethane, special equipment needed |

| Active Ester & Sulfoxide Ylide Route | Boc protection → active ester formation → sulfoxide ylide → halogenated ketone → reduction → cyclization | Boc anhydride, substituted phenol, DCC/EDC, DMAP, halogen salts, aluminum alkoxides, bases | Safer, industrially scalable, good stereoselectivity | More steps, catalyst optimization required |

Research Findings and Practical Considerations

- The stereochemistry (2S,3S) is maintained throughout the synthetic process by using chiral starting materials and stereoselective reactions.

- Boc protection stabilizes the amino group and facilitates selective reactions at the carboxyl and side chain.

- The choice of catalysts and reaction conditions critically influences yield and purity.

- Safety considerations favor the second method for industrial applications due to the avoidance of hazardous diazomethane.

- Reaction molar ratios and catalyst loadings are optimized to balance reaction efficiency and cost.

Q & A

Basic Research Question

- NMR Spectroscopy : and NMR verify stereochemistry through coupling constants (e.g., for vicinal protons) and diastereotopic splitting patterns .

- X-ray Crystallography : Definitive confirmation of absolute configuration, as demonstrated for structurally similar Boc-protected amino acids .

- Optical Rotation : Compare experimental values with literature data to ensure enantiomeric purity .

How do variations in protecting groups affect the stability and reactivity of this compound in peptide coupling reactions?

Advanced Research Question

- Boc vs. Fmoc : The tert-butoxycarbonyl (Boc) group offers stability under basic conditions but requires acidic cleavage (e.g., TFA), whereas Fmoc is base-labile. Boc is preferred for orthogonal protection in multi-step syntheses .

- Reactivity : The Boc group reduces steric hindrance compared to bulkier protections (e.g., Cbz), facilitating coupling with hindered amines. However, prolonged exposure to acidic environments may lead to partial deprotection .

- Stability Studies : Monitor degradation via HPLC under varying pH and temperature conditions to identify optimal storage (e.g., -20°C in anhydrous DCM) .

What are the critical parameters for chromatographic purification of this compound?

Basic Research Question

- Column Selection : Use silica gel for normal-phase chromatography or reversed-phase C18 columns for polar impurities .

- Eluent Composition : Gradual increases in ethyl acetate (5–30%) in hexane resolve Boc-protected intermediates. For reversed-phase, acetonitrile/water gradients (10–90%) are effective .

- Detection : UV monitoring at 210–254 nm captures Boc-group absorption .

How should researchers address discrepancies in reported bioactivity data for derivatives of this compound?

Advanced Research Question

- Purity Validation : Ensure >95% purity via HPLC and mass spectrometry to exclude confounding effects from impurities .

- Stereochemical Confirmation : Re-analyze configuration using chiral HPLC or X-ray crystallography to rule out enantiomeric contamination .

- Assay Conditions : Standardize protocols (e.g., buffer pH, incubation time) across studies. For example, esterase-mediated hydrolysis rates vary significantly with pH, impacting prodrug activation .

What safety precautions are essential when handling this compound?

Basic Research Question

- Hazards : Classified as H302 (harmful if swallowed) and H315/H319 (skin/eye irritation). Use PPE (gloves, goggles) and work in a fume hood .

- Spill Management : Neutralize acidic residues with sodium bicarbonate and adsorb spills with inert material (e.g., vermiculite) .

- Storage : Store desiccated at -20°C to prevent hydrolysis of the Boc group .

How can researchers mitigate racemization during peptide coupling with this compound?

Advanced Research Question

- Coupling Reagents : Use racemization-suppressing agents like HOBt (hydroxybenzotriazole) or Oxyma with DIC (diisopropylcarbodiimide) .

- Temperature Control : Perform reactions at 0–4°C to slow base-catalyzed racemization .

- Monitoring : Track enantiomeric excess via chiral HPLC after each coupling step .

What strategies improve the solubility of this compound in aqueous reaction media?

Advanced Research Question

- Co-solvents : Employ DMSO or THF (10–20% v/v) to enhance solubility without destabilizing the Boc group .

- pH Adjustment : Ionize the carboxylic acid group at pH > 7 (e.g., using LiOH) to increase water solubility .

- Micellar Systems : Use surfactants like SDS to solubilize hydrophobic intermediates in water .

How does the tert-butoxycarbonyl group influence the compound’s stability under acidic vs. basic conditions?

Basic Research Question

- Acidic Conditions : Boc is cleaved by strong acids (e.g., TFA or HCl/dioxane) but stable under mild acids (e.g., acetic acid) .

- Basic Conditions : Resists hydrolysis at pH < 10 but degrades in strong bases (e.g., NaOH), making it incompatible with Fmoc-based strategies .

What computational methods predict the reactivity of this compound in novel synthetic pathways?

Advanced Research Question

- DFT Calculations : Model transition states to predict regioselectivity in coupling reactions .

- MD Simulations : Study solvation effects on reaction kinetics in polar vs. non-polar solvents .

- Cheminformatics : Use tools like SciFinder to cross-reference similar Boc-protected amino acids and infer reactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.